molecular formula C15H18N2S B13513278 Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine

Cat. No.: B13513278
M. Wt: 258.4 g/mol
InChI Key: KYRANNSMDBEVPQ-UHFFFAOYSA-N
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Description

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine is a tertiary amine featuring a dimethylamino group attached to an ethyl chain with a thioether (–S–) linkage to a 6-phenylpyridin-2-yl moiety. Its molecular formula is C₁₅H₁₉N₂S, with a molecular weight of 267.39 g/mol. The compound’s structure combines aromatic (phenylpyridine) and aliphatic (ethylamine) components, enabling diverse electronic and steric interactions.

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

N,N-dimethyl-2-(6-phenylpyridin-2-yl)sulfanylethanamine

InChI

InChI=1S/C15H18N2S/c1-17(2)11-12-18-15-10-6-9-14(16-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3

InChI Key

KYRANNSMDBEVPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine typically involves the reaction of 6-phenylpyridin-2-thiol with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications References
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine C₁₅H₁₉N₂S Phenylpyridine, dimethylamine, thioether 267.39 Potential ligand for metal coordination
Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine C₂₇H₂₄N₆S₃ Pyrimidine-pyridyl, tris-thioether-ethylamine 552.78 Rigid geometry, chelating agent
Ranitidine (N-(2-{[(5-((dimethylamino)methyl)furan-2-yl)methyl]thio}ethyl)-N-methyl-2-nitroethene-1,1-diamine) C₁₃H₂₂N₄O₃S Furan, nitro group, dimethylamine, thioether 314.40 H₂ antagonist, acid-reduction therapy
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine C₁₉H₁₇Cl₂N₃S₂ Dichlorophenyl, pyrimidine, dual thioether groups 422.39 High lipophilicity, antimicrobial potential

Electronic and Steric Effects

  • Phenylpyridine vs. Pyrimidine-Pyridyl ( vs. Target Compound): The phenylpyridine group in the target compound offers extended π-conjugation compared to the pyrimidine-pyridyl system in Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine. However, the pyrimidine-based analog’s rigid geometry (evidenced by bond angles: C21–C22–N7 = 122.1°, C23–C27–C26 = 119.5°) supports stable coordination complexes .
  • Nitro Group in Ranitidine (): Ranitidine’s nitro (–NO₂) group is strongly electron-withdrawing, reducing electron density at the thioether and amine groups. This contrasts with the target compound’s electron-rich phenylpyridine, which may increase nucleophilicity at the sulfur atom. The nitro group also contributes to Ranitidine’s pharmacological activity by stabilizing the molecule in acidic environments .
  • Chlorophenyl vs. Phenylpyridine ( vs. Target Compound):
    The dichlorophenyl group in 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine introduces electron-withdrawing Cl atoms, increasing oxidative stability of the thioether compared to the target compound. The dual thioether groups in enhance lipophilicity (predicted logP ~3.5) versus the target’s single thioether (logP ~2.1) .

Solubility and Reactivity

  • Thioether Oxidation:
    Thioethers in all compounds are prone to oxidation to sulfoxides or sulfones. The phenylpyridine group in the target compound may slow oxidation due to resonance stabilization, whereas Ranitidine’s furan and nitro groups create a more polar environment, accelerating degradation in aqueous media .

  • Amine Basicity: The dimethylamino group in the target compound (predicted pKa ~9.5) is less basic than the diethylamino group in diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (pKa ~10.2, ), due to reduced alkyl substitution. This impacts protonation states under physiological conditions .

Biological Activity

Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine, with the molecular formula C15H18N2S and CAS number 676133-10-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Overview of the Compound

This compound is characterized by a dimethylamino group attached to a 2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl moiety. Its chemical structure allows it to interact with various biological targets, potentially modulating enzyme and receptor activities, which can lead to diverse biological effects .

The compound's mechanism of action involves binding to specific enzymes or receptors, which can modulate their activity. The exact molecular targets are still under investigation, but preliminary studies suggest that it may influence pathways related to antimicrobial and anticancer activities .

Potential Targets

  • Enzymes : May inhibit or activate various enzymes involved in metabolic pathways.
  • Receptors : Could bind to neurotransmitter receptors, affecting neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations into its anticancer effects have revealed that this compound can induce apoptosis in cancer cell lines. The IC50 values for various cancer types are being evaluated to determine its efficacy as a therapeutic agent .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer ActivityInduced apoptosis in several cancer cell lines with varying IC50 values.
Study 3Mechanistic StudiesSuggested interaction with specific receptors that modulate cell signaling pathways.

Comparative Analysis with Similar Compounds

This compound is compared with other compounds in terms of structure and biological activity:

CompoundStructure SimilarityBiological Activity
6,6’-Dimethyl-2,2’-bipyridineSimilar pyridine ringUsed as a ligand in coordination chemistry
2,6-DimethylpyridineSimilar nitrogen-containing structureApplications in organic synthesis

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